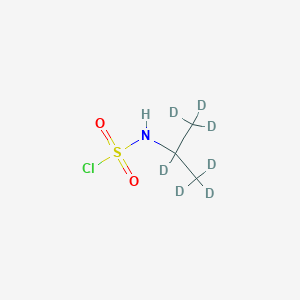

Isopropylaminosulfoni-d7 Acid

Description

Contextualization of Deuterated Organic Compounds in Advanced Scientific Inquiry

Deuterated organic compounds, molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable in various scientific fields. clearsynth.com This substitution, while seemingly minor, imparts distinct physical and chemical properties that are leveraged in sophisticated research methodologies. clearsynth.comwikipedia.org

The concept of isotopes—atoms of the same element with different numbers of neutrons—was first introduced by Frederick Soddy in 1913. libretexts.orgwikipedia.org This discovery laid the groundwork for isotopic labeling, a technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org Early work by pioneers like Melvin Calvin, who used carbon-14 (B1195169) to elucidate the pathways of photosynthesis, demonstrated the power of this approach. taylorandfrancis.com Over the years, advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have greatly enhanced the utility and precision of isotopic labeling. wikipedia.orgresearchgate.net

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.orglibretexts.org This effect primarily arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. fiveable.meprinceton.edu The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, resulting in a higher activation energy for reactions involving the breaking of a C-D bond. fiveable.melibretexts.org This typically leads to a slower reaction rate compared to the non-deuterated counterpart. wikipedia.org

There are two main types of kinetic isotope effects:

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org

Secondary KIE: Is observed when the isotopic substitution is at a position remote from the bond being broken or formed. wikipedia.orglibretexts.org

The magnitude of the KIE can provide valuable information about the transition state and the mechanism of a reaction. princeton.edunumberanalytics.com

Significance of Isopropylaminosulfonic Acid Scaffolds in Organic Synthesis and Biochemical Systems

While specific research on the significance of isopropylaminosulfonic acid scaffolds is not extensively available in the provided search results, the broader class of sulfonated compounds plays crucial roles in both organic synthesis and biological systems. Sulfonic acids are known for their strong acidity and are used as catalysts in various organic reactions. In biochemical contexts, sulfonation is a key process in the metabolism and detoxification of various compounds.

Rationale for Site-Specific Deuteration (d7) in Isopropylaminosulfoni-d7 Acid for Mechanistic Elucidation and Tracing Applications

The site-specific deuteration of all seven hydrogen atoms in the isopropyl group of this compound is a deliberate strategy to maximize the deuterium isotope effect. This comprehensive labeling makes it a powerful tool for several reasons:

Mechanistic Elucidation: By comparing the reaction kinetics of the deuterated and non-deuterated forms of isopropylaminosulfonic acid, researchers can determine if the C-H bonds of the isopropyl group are involved in the rate-limiting step of a reaction. A significant KIE would provide strong evidence for such involvement. researchgate.netfiveable.menumberanalytics.com

Tracing Applications: The distinct mass of deuterium allows scientists to track the fate of the isopropyl group in complex chemical or biological systems using mass spectrometry. wikipedia.orgresearchgate.net This is particularly useful in metabolic studies to follow the biotransformation of the compound. uclan.ac.uknih.gov Deuterium labeling can also be used in conjunction with NMR spectroscopy to probe the structure and dynamics of molecules. clearsynth.com

Overview of Research Trajectories for this compound within Specialized Chemical and Biological Disciplines

Given its properties, this compound is a valuable research tool in several specialized fields:

Physical Organic Chemistry: Used to study reaction mechanisms, particularly those involving the isopropyl moiety. wikipedia.orgprinceton.edu

Medicinal Chemistry and Drug Metabolism: Employed to investigate the metabolic fate of drugs containing an isopropylaminosulfonyl group. The deuteration can help identify sites of metabolic oxidation and understand how the body processes such compounds. nih.govyoutube.com

Biochemistry: Utilized in tracing the pathways of molecules within cellular systems and understanding enzyme mechanisms. clearsynth.comyoutube.com

Structure

2D Structure

Properties

Molecular Formula |

C3H8ClNO2S |

|---|---|

Molecular Weight |

164.66 g/mol |

IUPAC Name |

N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)sulfamoyl chloride |

InChI |

InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3/i1D3,2D3,3D |

InChI Key |

AGRDPCWQGGNEQL-YYWVXINBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NS(=O)(=O)Cl |

Canonical SMILES |

CC(C)NS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Isopropylaminosulfoni D7 Acid

Precision Deuteration Techniques for Carbon-Deuterium Bond Formation at Specific Sites

The formation of carbon-deuterium (C-D) bonds at specific molecular locations requires methodologies that offer high regioselectivity and efficiency. d-nb.infonih.gov For a molecule like Isopropylaminosulfoni-d7 Acid, the primary focus is the saturation of the isopropyl group with deuterium (B1214612).

Hydrogen-Deuterium Exchange (HDX) Reactions for Selective Deuteration

Hydrogen-Deuterium Exchange (HDX) reactions represent a direct approach to isotopic labeling, where existing C-H bonds are replaced with C-D bonds. wikipedia.org This can be achieved under various catalytic conditions.

Acid-catalyzed HDX can facilitate the exchange of protons in certain environments. While typically more effective for aromatic protons or those alpha to a carbonyl group, strong acids can promote exchange at less activated C(sp³)–H bonds, albeit often requiring harsh conditions. wikipedia.orgnih.gov For this compound, deuterated strong acids like deuterated triflic acid (CF₃SO₃D) in a deuterium-rich solvent such as D₂O could potentially, over extended reaction times and elevated temperatures, facilitate the exchange of the methine and methyl protons of the isopropyl group. nih.gov However, the stability of the sulfamic acid group under such forcing conditions would be a significant concern, with a risk of hydrolysis. wikipedia.org

Base-catalyzed exchange is particularly effective for protons adjacent to electron-withdrawing groups that can stabilize a carbanionic intermediate. nih.govacs.org In the context of an N-isopropyl group, the direct base-catalyzed exchange at the C-H bonds is generally slow. However, for related structures, base-catalyzed H/D exchange has been shown to occur. nih.govacs.org The use of a strong base in the presence of a deuterium source like D₂O could deprotonate the C-H bonds of the isopropyl group, followed by quenching with a deuteron. The acidity of the N-H proton on the sulfamic acid would need to be considered, as it would be the first site of deprotonation. A suitable base and reaction conditions would be necessary to drive the exchange on the alkyl group. d-nb.infonih.gov

| Catalyst System | Substrate Type | Deuterium Source | D-Incorporation (%) | Reference |

| K₂CO₃/D₂O | Alkyl Diphenylsulfonium Salts | D₂O | Excellent | d-nb.info |

| Isopropylamine (B41738)/D₂O | Michael Acceptors | D₂O | High | acs.org |

| Amine Bases | Alkylnitroaromatics | D₂O | High |

Table 1: Examples of Base-Catalyzed Deuteration Systems

Transition metal catalysis offers a powerful and often milder route for the activation of C-H bonds and subsequent H/D exchange. researchgate.net Catalysts based on iridium, rhodium, ruthenium, and palladium have been extensively used for deuterating a wide variety of organic molecules using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. researchgate.netresearchgate.net For the synthesis of this compound, a homogeneous iridium catalyst, such as Crabtree's catalyst, or a heterogeneous catalyst like palladium on carbon (Pd/C), could facilitate the exchange of the aliphatic C-H bonds of the isopropyl group. researchgate.netresearchgate.net These reactions often proceed via oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. The presence of the sulfamic acid group could potentially direct or inhibit the catalyst, making catalyst screening essential.

| Catalyst | Deuterium Source | Substrate Type | Key Feature | Reference |

| Iridium (e.g., Kerr's catalysts) | D₂ gas | General | Reversible oxidative addition | researchgate.net |

| Palladium (Pd/C) | D₂O | Alkenes/Alkynes | Heterogeneous, accessible | |

| Rhodium(III) | D₂O | Arenes with directing groups | High selectivity | |

| Ruthenium | D₂O | Amines, Amino Acids | α-selective deuteration |

Table 2: Overview of Transition Metal Catalysts for H/D Exchange

Synthesis via Deuterated Precursors and Reagents (e.g., use of LiAlD4)

An alternative and often more direct route to complex deuterated molecules is to construct them from readily available deuterated building blocks. For this compound, this is a particularly attractive strategy.

The key precursor, isopropyl-d7-amine (B117126) ((CD₃)₂CDNH₂), is commercially available. This perdeuterated amine can be synthesized by methods such as the reduction of acetone-d6 (B32918) with a deuterated reducing agent or through reductive amination. The most common laboratory-scale synthesis would involve the reduction of a suitable precursor with a powerful deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄). For instance, the reduction of a deuterated oxime or nitrile could yield the desired isopropyl-d7-amine.

Once isopropyl-d7-amine is obtained, it can be converted to this compound. The reaction of an amine with a sulfonating agent is a standard method for preparing sulfamic acids. Common reagents for this transformation include sulfur trioxide (SO₃) or a complex thereof (e.g., SO₃-pyridine, SO₃-DMF), or chlorosulfonic acid (ClSO₃H). nih.govnoaa.gov

The reaction would proceed as follows: (CD₃)₂CDNH₂ + SO₃ → (CD₃)₂CDNHSO₃H

This synthetic route offers the advantage of unambiguous and complete deuteration of the isopropyl moiety, avoiding the potential for incomplete exchange or side reactions associated with direct H/D exchange on the final molecule.

| Deuterated Reagent | Precursor | Product | Application | Reference |

| LiAlD₄ | Nitriles, Amides, Oximes | Deuterated Amines | General reduction | |

| Isopropyl-d7-amine | Sulfur Trioxide | Isopropyl-d7-sulfamic acid | Building block synthesis | nih.gov |

| D₂O | Alkyl Halides via Grignard | Deuterated Alkanes | Nucleophilic deuteration | rsc.org |

Table 3: Synthesis Using Deuterated Precursors

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Deuterium Incorporation

While the target molecule, this compound, is achiral, chemoenzymatic and biocatalytic methods are noteworthy for their exceptional selectivity in deuterium incorporation, which can be crucial for more complex targets. rsc.org Enzymes such as reductases, when used with a deuterated cofactor like [4-²H]-NADH and a deuterium source (D₂O), can achieve highly stereoselective deuteration of C=O, C=N, and C=C bonds. rsc.org

For the synthesis of the isopropyl-d7-amine precursor, an engineered amine dehydrogenase could potentially be used to perform the reductive amination of acetone-d6 using deuterated ammonia (B1221849) in D₂O, ensuring complete isotopic labeling. While perhaps overly complex for this specific achiral target, this approach highlights the power of biocatalysis for creating precisely labeled, complex chiral molecules.

Multistep Synthetic Routes to Access the Isopropylaminosulfonic Acid Framework with Deuterium Labeling

Directed Deuteration in Early-Stage Synthetic Intermediates

The most efficient method for producing this compound involves the synthesis of a highly deuterated isopropylamine precursor in the early stages. A common starting material for this is a deuterated acetone, which can be reductively aminated to yield the desired d7-isopropylamine. Commercially available Isopropyl-d7-amine, with a deuterium incorporation of up to 98 atom % D, serves as a readily available key intermediate. sigmaaldrich.com The linear formula for this precursor is typically represented as CD₃CD(NH₂)CD₃. sigmaaldrich.com

The synthesis of such precursors can be achieved through various methods, including the use of deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) on appropriate amide or oxime precursors. epj-conferences.org Another approach involves the direct H/D exchange of isopropylamine itself, although controlling the regioselectivity and achieving high levels of deuteration can be challenging. A reported method for the regioselective α-deuteration of certain Michael acceptors is mediated by isopropylamine in a mixture of D₂O and AcOD, highlighting the potential for direct exchange strategies under specific catalytic conditions. nih.govacs.org

Once the d7-isopropylamine is obtained, it can be reacted with a suitable sulfonating agent to form the aminosulfonic acid. A common method for the formation of sulfonamides is the reaction of an amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. libretexts.org For the synthesis of this compound, a similar approach using sulfuryl chloride or a related reagent would be employed to introduce the sulfonic acid group onto the deuterated isopropylamine.

A plausible synthetic route starting from a deuterated precursor is outlined below:

| Step | Reaction | Reactants | Product | Key Considerations |

| 1 | Reductive Amination | Acetone-d6, Ammonia, Reducing Agent (e.g., NaBH₃CN) or commercially available Isopropyl-d7-amine | Isopropyl-d7-amine | Achieving high isotopic purity of the starting acetone-d6 is crucial. |

| 2 | Sulfonylation | Isopropyl-d7-amine, Sulfonylating Agent (e.g., SO₃ or ClSO₃H) | This compound | The reaction needs to be carried out under anhydrous conditions to prevent hydrolysis of the sulfonating agent. The choice of solvent and base is critical to control the reaction rate and minimize side products. |

Late-Stage Deuteration of Complex Analogs

For Isopropylaminosulfonic Acid, a late-stage deuteration could theoretically be achieved through H/D exchange reactions on the non-deuterated compound. However, this method presents significant challenges. The protons on the isopropyl group are not acidic and require harsh conditions or specific catalysts to undergo exchange, which could lead to decomposition of the sulfonic acid moiety.

A more feasible, though still challenging, late-stage approach would involve the synthesis of a complex analog of isopropylaminosulfonic acid with a functional group that facilitates deuteration, followed by removal of that functional group. This is a less direct and often lower-yielding strategy compared to early-stage deuteration.

Purification and Isotopic Purity Assessment in Deuterated Compound Synthesis

Following the synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. For organic acids, purification techniques such as recrystallization or ion-exchange chromatography are commonly employed. google.com Given the acidic nature of the target compound, anion exchange chromatography could be a particularly effective method for purification. ucla.edu The choice of solvent for recrystallization is crucial to obtain a high-purity crystalline product. google.com

The isotopic purity of this compound must be rigorously assessed to confirm the level and location of deuterium incorporation. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can be used to determine the isotopic distribution of the synthesized compound. nih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for assessing isotopic purity. wiley.comnih.gov

¹H NMR: In the proton NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the isopropyl protons should be significantly diminished or absent. The residual proton signals can be integrated to quantify the percentage of non-deuterated species.

²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The integration of these signals can provide a direct measure of the deuterium content at each position.

A combination of these techniques provides a comprehensive analysis of the isotopic purity and structural integrity of the final this compound. rsc.org

Below is a table summarizing the analytical techniques for purity assessment:

| Analytical Technique | Information Provided | Key Parameters |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, molecular weight confirmation | m/z values, relative peak intensities |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Presence and quantification of residual protons | Chemical shifts, signal integration |

| ²H Nuclear Magnetic Resonance (²H NMR) | Location and quantification of deuterium atoms | Chemical shifts, signal integration |

Advanced Spectroscopic and Structural Analysis of Isopropylaminosulfoni D7 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Isotope Effects

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated molecules. The substitution of protium (B1232500) (¹H) with deuterium (²H) induces predictable changes in the NMR spectra of neighboring nuclei, known as isotope effects, which provide valuable structural information. fu-berlin.decapes.gov.br

¹H and ¹³C NMR Spectroscopy for Deuterium-Induced Chemical Shift Perturbations and Coupling Constant Analysis

The introduction of seven deuterium atoms in the isopropyl moiety of Isopropylaminosulfoni-d7 Acid has significant consequences for both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the most apparent change is the disappearance of the signals corresponding to the isopropyl methine and methyl protons. The remaining proton signals, such as those from the N-H or S-OH groups (depending on the precise zwitterionic or acid form in solution), would remain, allowing for their unambiguous assignment.

In the ¹³C NMR spectrum, deuterium substitution leads to distinct isotope effects on the chemical shifts of the carbon nuclei. nih.gov These effects are transmitted through bonds and are generally shielding (causing an upfield shift).

One-bond isotope effect (¹ΔC(D)): The carbon atoms directly attached to deuterium (CD and CD₃ groups) will exhibit the largest upfield shifts. Furthermore, their signals will appear as multiplets due to ¹³C-²H coupling, following the 2nI+1 rule, where n is the number of deuteriums and I=1 for deuterium.

Long-range isotope effects (ⁿΔC(D)): Smaller upfield shifts can be observed on carbons two or more bonds away from the site of deuteration. nih.gov The magnitude of these long-range effects can provide insights into molecular conformation and dynamics. nih.gov

The analysis of these deuterium-induced chemical shift perturbations is crucial for confirming the specific sites of isotopic labeling.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data and Deuterium Isotope Effects (DIE) for this compound in a suitable solvent (e.g., D₂O).

| Carbon Atom | Hypothetical δ (ppm) in Isopropylaminosulfonic Acid | Expected δ (ppm) in this compound | Expected DIE (ⁿΔC(D)) (ppm) |

| C1 (Methine) | 60.0 | 59.5 | -0.5 |

| C2, C3 (Methyls) | 25.0 | 24.7 | -0.3 |

Note: This table presents hypothetical data based on established principles of deuterium isotope effects. Actual chemical shifts may vary based on experimental conditions. The DIE is calculated as δ(deuterated) - δ(non-deuterated).

²H NMR Spectroscopy for Direct Observation of Deuterium Sites

While ¹H and ¹³C NMR provide indirect evidence of deuteration through signal absence and isotope shifts, ²H (deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. nih.gov A ²H NMR spectrum of this compound would show distinct resonances corresponding to the two different chemical environments of the deuterium atoms: the single deuterium on the methine carbon (-CD-) and the six deuteriums on the two methyl groups (-CD₃). The integration of these signals would confirm the 1:6 ratio, verifying the d7 labeling pattern. The chemical shifts in the ²H spectrum are identical to those of the corresponding protons in the ¹H spectrum.

Advanced 2D and 3D NMR Techniques (e.g., HSQC, HMBC) for Definitive Structural Assignment and Conformational Dynamics in Solution

Two-dimensional NMR experiments are essential for the definitive assignment of complex structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to a heteronucleus, typically ¹³C. sdsu.edu In an HSQC spectrum of this compound, the carbon signals of the isopropyl group would show no cross-peaks to the proton dimension, confirming that all protons on these carbons have been replaced by deuterium.

These advanced techniques provide an unambiguous and detailed picture of the molecular structure and the precise location of the isotopic label.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight, elemental composition, and structural features of a molecule, making it ideal for analyzing isotopically labeled compounds. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Fidelity

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). csic.es This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to:

Confirm Molecular Formula: By comparing the experimentally measured exact mass with the theoretical exact mass calculated for C₃H₂D₇NO₃S, the identity of the compound is confirmed.

Assess Isotopic Purity: The mass spectrum will show a distribution of isotopologues. The relative intensity of the peak corresponding to the fully deuterated (d7) species versus those for partially deuterated (d1-d6) or non-deuterated (d0) species allows for the calculation of isotopic purity and enrichment.

Tandem Mass Spectrometry (MS/MS) for Deuterium Retention Studies in Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. nih.govnih.gov The analysis of the resulting product ions provides detailed structural information.

For this compound, an MS/MS study would reveal how the molecule breaks apart. By tracking the deuterium label, one can elucidate the fragmentation pathways. For example, the observation of a neutral loss corresponding to the mass of d7-propene (C₃D₆) or the formation of a d7-isopropyl cation (C₃D₇⁺) would confirm that the deuterium atoms are retained on the isopropyl fragment during specific fragmentation events. Comparing the fragmentation pattern to that of its non-deuterated counterpart allows for a deeper understanding of the molecule's gas-phase chemistry and bond stabilities.

Table 2: Hypothetical MS/MS Fragmentation Data for the [M-H]⁻ Ion of Isopropylaminosulfonic Acid vs. This compound.

| Precursor Ion (m/z) | Fragment Ion Description | Fragment Ion m/z (Non-deuterated) | Fragment Ion m/z (d7-labeled) | Mass Shift (Da) |

| 154.0 | [M-H-SO₃]⁻ | 74.0 | 81.0 | +7 |

| 154.0 | [SO₃]⁻ or [HSO₃]⁻ | 80.0 or 81.0 | 80.0 or 81.0 | 0 |

| 161.0 | [M-H-C₃H₆]⁻ | 112.0 | 112.0 | 0 |

| 161.0 | [M-H-H₂O]⁻ | 143.0 | 143.0 | 0 |

Note: This table presents hypothetical fragmentation data for illustrative purposes. The precursor ion m/z values are based on the [M-H]⁻ ion of the d7 compound (exact mass: 161.08) and the d0 compound (exact mass: 154.04). Actual fragmentation pathways and abundances depend on the specific MS/MS conditions.

Isotope-Edited Mass Spectrometry for Tracing in Complex Mixtures

Isotope-edited mass spectrometry is a highly effective technique for the unambiguous identification and quantification of a labeled compound within a complex biological or chemical matrix. The introduction of seven deuterium atoms in this compound results in a significant mass shift of approximately 7 Da compared to its non-deuterated counterpart. This mass difference serves as a unique signature, allowing for its selective detection.

In a typical experiment, a sample containing a mixture of compounds, including the deuterated analyte, is introduced into a mass spectrometer. The instrument can be programmed to specifically look for the molecular ion or characteristic fragment ions of this compound based on its known increased mass. This method, often coupled with a separation technique like liquid chromatography (LC-MS), allows for the precise tracing of the deuterated compound through various processes, such as metabolic pathways or environmental fate studies. The distinct isotopic signature minimizes interference from other co-eluting species that may have the same nominal mass as the non-deuterated form. nih.gov

Table 1: Hypothetical Mass Spectrometry Data for Isopropylaminosulfoni Acid and its d7 Analogue

| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (Da) |

| Isopropylaminosulfoni Acid | C₃H₉NO₃S | 139.0303 | 140.0376 |

| This compound | C₃H₂D₇NO₃S | 146.0729 | 147.0802 |

Note: The data in this table is calculated based on atomic masses and serves as a representative example.

The power of this technique lies in its ability to differentiate the exogenous deuterated compound from any endogenous, non-deuterated counterpart, providing clear and quantitative data on its distribution and transformation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Probing Deuterium-Induced Vibrational Modes and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for investigating the molecular structure and bonding within a molecule. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involved, primarily due to the increased mass of deuterium. acs.org

In this compound, the most prominent changes in the vibrational spectra are expected in the regions corresponding to the vibrations of the isopropyl group. The stretching and bending vibrations of the C-D bonds will occur at considerably lower frequencies compared to the C-H bonds of the non-deuterated molecule. This isotopic shift provides a clear spectral window to study the deuterated portion of the molecule without significant overlap from other vibrational modes. nih.gov

Key Deuterium-Induced Vibrational Modes:

C-D Stretching: These modes are typically observed in the 2050-2250 cm⁻¹ region of the infrared spectrum, a range that is usually free from other fundamental vibrations. vaia.com

CD₃ and CD Bending: These vibrations, analogous to CH₃ and CH bending modes, will also be shifted to lower wavenumbers.

Analysis of C-D Stretching Frequencies and Environmental Sensitivity

The C-D stretching vibration is particularly useful as a probe of the local molecular environment. The exact frequency of the C-D stretch is sensitive to factors such as solvent polarity, hydrogen bonding, and conformational changes. ustc.edu.cn For instance, if the deuterated isopropyl group is involved in intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, a shift in the C-D stretching frequency can be observed.

By monitoring the C-D stretching band of this compound in different solvents or in the presence of other molecules, it is possible to deduce information about its interactions and the local environment of the isopropyl moiety. For example, a shift to a lower frequency (red shift) might indicate a weakening of the C-D bond due to interactions with a solvent.

Table 2: Representative C-H and C-D Stretching Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Example |

| C-H Stretch | 2850 - 3000 | Isopropylamine (B41738) spectrabase.comspectrabase.com |

| C-D Stretch | 2100 - 2250 | Deuterated Ethyl Acetate cdnsciencepub.com |

| C-D Stretch | ~2240 | Deuterated Leucine ustc.edu.cn |

Note: This table provides typical frequency ranges and examples from related compounds to illustrate the expected spectral region for the C-D stretch in this compound.

The isolated nature of the C-D stretching frequency, free from the complexities of Fermi resonance that can affect C-H stretching bands, allows for a more straightforward interpretation of the spectral data. ustc.edu.cn

X-ray Crystallography and Neutron Diffraction for Solid-State Isotopic Site Occupancy and Hydrogen Bonding Network Analysis

To fully elucidate the three-dimensional structure of this compound in the solid state, a combination of X-ray crystallography and neutron diffraction is invaluable. While X-ray crystallography is a cornerstone technique for determining molecular structures, it has limitations in precisely locating hydrogen atoms due to their low electron density. wikipedia.orgyoutube.com This is where neutron diffraction offers a significant advantage.

Neutrons scatter off atomic nuclei, and the scattering length of deuterium is comparable to that of other heavier atoms like carbon and oxygen. This allows for the precise determination of deuterium positions and, consequently, a detailed analysis of the hydrogen bonding network. nih.gov Furthermore, the use of deuterated compounds significantly reduces the incoherent scattering that occurs with hydrogen, leading to a much-improved signal-to-noise ratio in neutron diffraction experiments. researchgate.netnih.gov

Isotopic Site Occupancy: Confirming the positions of all seven deuterium atoms on the isopropyl group.

Hydrogen/Deuterium Bonding: Precisely mapping the network of hydrogen bonds involving the aminosulfoni headgroup and any solvent molecules in the crystal lattice. The geometry of these bonds (distances and angles) can be determined with high accuracy. iaea.orgtohoku.ac.jp

This detailed structural information is crucial for understanding the intermolecular forces that govern the crystal packing and for correlating the solid-state structure with the spectroscopic data.

Mechanistic Investigations and Kinetic Studies Utilizing Isopropylaminosulfoni D7 Acid

Kinetic Isotope Effect (KIE) Studies in Organic Reaction Mechanisms

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is a powerful tool for understanding reaction mechanisms, particularly for determining rate-limiting steps and the structure of transition states. libretexts.orglibretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgcsbsju.edu The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning it requires more energy to break. libretexts.orgcsbsju.edu Consequently, a reaction involving C-D bond cleavage will be slower than the corresponding reaction with C-H bond cleavage.

In the context of a hypothetical reaction involving Isopropylaminosulfoni-d7 Acid where a C-D bond on the isopropyl group is cleaved in the rate-determining step, one would expect a significant primary KIE. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), is typically between 2 and 8 for primary C-H/C-D bond cleavage. libretexts.org A value in this range would provide strong evidence that the C-H(D) bond is indeed breaking in the slowest step of the reaction.

Table 1: Representative Primary Kinetic Isotope Effects

| Reaction Type | Substrate | kH/kD | Implication |

|---|---|---|---|

| E2 Elimination | 2-Bromopropane | 6.7 | C-H bond cleavage is rate-determining. |

| Oxidation | Toluene | 7.2 | C-H bond cleavage is rate-determining. |

This table presents typical primary KIE values for illustrative purposes and does not represent data for this compound.

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgnumberanalytics.com These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization and steric environment at the transition state. numberanalytics.comresearchgate.net

For instance, if this compound were involved in a reaction where the carbon atom bearing the deuterium (B1214612) atoms undergoes a change from sp3 to sp2 hybridization in the transition state, a normal secondary KIE (kH/kD > 1) would be expected. Conversely, a change from sp2 to sp3 hybridization would typically result in an inverse secondary KIE (kH/kD < 1). The magnitude of the secondary KIE can offer insights into the geometry of the transition state. wikipedia.org

Table 2: Representative Secondary Kinetic Isotope Effects

| Reaction Type | Substrate Position of Deuteration | kH/kD | Implication |

|---|---|---|---|

| SN1 Solvolysis | α-carbon | ~1.15 | Change from sp3 to sp2 hybridization at the transition state. |

| SN2 Nucleophilic Attack | α-carbon | 0.95 - 1.05 | Little change in hybridization at the transition state. |

This table presents typical secondary KIE values for illustrative purposes and does not represent data for this compound.

When a reaction is carried out in a deuterated solvent, such as D2O, changes in reaction rates can be observed. This is known as the solvent isotope effect (SIE). chem-station.comnumberanalytics.com These effects can arise from several factors, including the direct participation of the solvent as a reactant or catalyst, or changes in the solvation of reactants and the transition state. mdpi.comnih.gov

If a reaction involving this compound were to be studied in D2O versus H2O, the observed SIE could help to elucidate the role of the solvent. chem-station.com A normal SIE (kH2O/kD2O > 1) often indicates that a proton transfer from the solvent is part of the rate-determining step. mdpi.com An inverse SIE (kH2O/kD2O < 1) can suggest a pre-equilibrium step where the reactant is more stabilized in the deuterated solvent, or that the O-H bond becomes stiffer in the transition state. chem-station.commdpi.com

Deuterium Labeling for Tracing Atom Movement in Reaction Pathways and Rearrangements

The use of isotopically labeled compounds like this compound allows chemists to follow the path of atoms throughout a chemical reaction. thalesnano.comresearchgate.net

By placing a deuterium label at a specific position within a molecule, it is possible to distinguish between intramolecular (within the same molecule) and intermolecular (between different molecules) processes. khanacademy.orgyoutube.com For example, in a rearrangement reaction, if the deuterium atoms of this compound remain within the same molecular framework in the product, it would strongly suggest an intramolecular mechanism. If the deuterium atoms are found to have been transferred to other molecules, an intermolecular pathway is indicated.

Deuterium scrambling, the migration of deuterium atoms to different positions within a molecule or to other molecules, can be a powerful indicator of the presence of transient intermediates. nih.govresearchgate.net If a reaction involving this compound were to show that the deuterium atoms have moved to positions other than their original location in the recovered starting material or product, it could suggest the formation of a reversible intermediate where C-H(D) bonds are broken and reformed. rutgers.edunih.gov This technique is particularly useful for detecting intermediates that are too short-lived to be observed directly by spectroscopic methods. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isopropylaminosulfonic acid |

| 2-Bromopropane |

| Toluene |

| Acetone |

| D2O (Deuterium oxide) |

Information Deficit: The Enigmatic Case of "this compound" in Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has yielded no information on the chemical compound specified as "this compound." Consequently, the generation of a detailed scientific article focusing on its mechanistic, kinetic, and deuterium exchange studies, as requested, cannot be fulfilled at this time.

The inquiry for an in-depth analysis of "this compound," particularly concerning its application in Hydrogen/Deuterium Exchange (HDX) coupled with Mass Spectrometry, presupposes the existence of published research on this specific molecule. However, extensive searches have failed to identify any scientific papers, chemical supplier listings, or database entries corresponding to this name.

This information vacuum suggests several possibilities:

A Novel or Proprietary Compound: The compound may be a novel entity synthesized for in-house research purposes within a private laboratory and has not yet been disclosed in public-domain literature.

A Potential Misnomer: The name "this compound" may be an incorrect or non-standard nomenclature for a different, known compound. Chemical nomenclature is highly specific, and minor variations can lead to entirely different substances.

Limited Public Data: Research involving this compound might exist but has not been indexed in the searched databases or is part of research that is not publicly accessible.

Without foundational data on the existence, structure, and properties of "this compound," it is impossible to construct a scientifically accurate article on its use in mechanistic investigations, kinetic studies, or the specifics of its application in probing conformational dynamics through deuterium exchange. Any attempt to do so would be purely speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article, with its detailed outline focusing on specific analytical techniques and research findings, cannot be generated. Further clarification on the compound's structure, CAS number, or references to any existing literature would be necessary to proceed with such a request.

Computational Chemistry and Theoretical Studies on Isopropylaminosulfoni D7 Acid

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Deuterated Species

While quantum chemical calculations are excellent for understanding the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Modeling Acid-Base Equilibria and pKa Values in Deuterated Solvents

The acidity of a compound, quantified by its pKa value, can be significantly influenced by isotopic substitution, especially when the acidic proton itself is replaced by deuterium (B1214612) or when the solvent is changed from H₂O to D₂O. nih.govnih.gov

Intrinsic Isotope Exchange Effect : This refers to the effect of replacing the acidic proton of Isopropylaminosulfoni Acid with a deuteron. nih.gov This effect is primarily governed by the difference in zero-point energy between the N-H and N-D bonds (or S-H and S-D, depending on the acidic site).

Medium Solvent Isotope Effect : This arises from the change in the solvent from H₂O to D₂O. libretexts.orgnih.gov D₂O is a more structured and viscous solvent than H₂O, and its autoionization constant is different, which affects the solvation energies of the acid and its conjugate base. nih.gov

Computational models can be used to disentangle these two effects. By combining quantum chemical calculations on the isolated molecule with continuum solvation models or explicit solvent simulations, it is possible to predict the pKa of Isopropylaminosulfoni-d7 Acid in D₂O and to understand the relative importance of the intrinsic and medium effects. nih.gov

Applications of Isopropylaminosulfoni D7 Acid As a Research Tool

Isotopic Tracers in Biochemical and Metabolic Research (excluding human clinical trials)

Stable isotope labeling is a powerful technique for tracking the journey of molecules through complex biological systems. symeres.comacs.org By introducing a labeled compound like Isopropylaminosulfoni-d7 Acid into a biological system, researchers can follow its path, identify its metabolic products, and gain insights into the dynamics of metabolic networks. numberanalytics.comspringernature.com This approach is fundamental to understanding the intricate processes that constitute life at a molecular level. chemscene.com

The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the bond to that hydrogen is broken or formed in the rate-determining step. scielo.org.mxnih.gov This phenomenon, known as the kinetic isotope effect (KIE), is a crucial tool for enzymologists. nih.gov

By comparing the reaction kinetics of an enzyme with the normal (protio) substrate versus the deuterated (d7) substrate, researchers can deduce whether a specific C-H bond is involved in the catalytic mechanism. nih.govrsc.org For instance, a significant KIE (kH/kD > 1) would suggest that the cleavage of a C-H bond on the isopropyl group is a rate-limiting step in the enzymatic transformation of the molecule. This information helps to characterize the enzyme's active site and clarify the sequence of chemical events during catalysis. nih.gov While specific studies on this compound are not prevalent, the principles derived from studies with other deuterated molecules, such as labeled amino acids, are directly applicable. nih.govnih.gov

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzyme-Catalyzed Reaction

This table illustrates how KIE data could be presented to infer mechanistic details.

| Substrate | Initial Reaction Rate (V₀) (µM/min) | KIE (kH/kD) | Mechanistic Implication |

| Isopropylaminosulfonic Acid | 150 | N/A | Baseline reaction rate. |

| This compound | 75 | 2.0 | C-D bond cleavage is likely part of the rate-determining step. |

| This compound | 145 | ~1.03 | C-D bond cleavage is not rate-limiting in the reaction. |

Isotopically labeled compounds are indispensable for tracing metabolic pathways in cell cultures (in vitro) and in excised tissues (ex vivo). nih.govnih.gov When this compound is introduced into such systems, its metabolic fate can be tracked using mass spectrometry. acs.org

Researchers can identify downstream metabolites by looking for molecules that retain the d7-isopropyl group, recognizable by their specific mass shift. This stable isotope-resolved metabolomics (SIRM) approach allows for the unambiguous tracking of atoms through complex and interconnected metabolic networks. springernature.com It helps to confirm known pathways and can lead to the discovery of new, previously uncharacterized metabolic routes. acs.org For example, observing the incorporation of the d7 label into various cellular components can reveal how the parent molecule is broken down, modified, and utilized by the cell. nih.govacs.org

While the chemical properties of deuterated compounds are very similar to their non-deuterated counterparts, subtle differences can sometimes influence binding affinity to proteins. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) or specialized mass spectrometry can be used to study these interactions. In some cases, deuteration has been observed to increase binding to proteins like human serum albumin. nih.gov

By using this compound, researchers can perform competitive binding assays to determine the specificity of an enzyme or receptor for the substrate. The ability to distinguish the labeled and unlabeled forms allows for precise measurement of binding constants and can reveal how modifications to the isopropyl group affect the molecule's interaction with its biological target. nih.govrsc.org

Role in the Synthesis of Complex Deuterated Probes and Bioconjugates

As an intermediate, this compound is valuable in the synthesis of more complex deuterated molecules. The presence of the deuterium-labeled isopropyl group allows for its use in creating specific probes for various analytical techniques.

The synthesis of deuterated peptides and proteins is a cornerstone of modern structural biology, enabling detailed studies of their structure and dynamics. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction benefit immensely from the use of deuterated samples. nih.govbohrium.com In NMR, deuteration reduces the complexity of proton signals and minimizes dipolar coupling, which can obscure important structural details. nih.gov For neutron scattering, the significant difference in scattering cross-sections between hydrogen and deuterium provides a unique contrast that is essential for elucidating molecular structures. nih.gov

While direct synthesis of entire proteins with specific deuterated amino acids is common, the use of deuterated building blocks like this compound could potentially be adapted for the synthesis of modified or unnatural amino acids. These could then be incorporated into peptides and proteins, offering a targeted approach to deuteration. The general strategies for producing deuterated proteins often involve complex biological methods, such as expressing the protein in E. coli grown in a deuterium oxide (D₂O) medium. nih.gov Late-stage chemical deuteration methods are also being explored to introduce deuterium into existing peptides. rsc.org

Table 1: Techniques in Structural Biology Benefiting from Deuterated Proteins

| Technique | Benefit of Deuteration | Reference |

| Nuclear Magnetic Resonance (NMR) | Reduction of signal complexity and dipolar coupling | nih.gov |

| Neutron Diffraction | Contrast matching for structural elucidation | nih.govbohrium.com |

| Electron Paramagnetic Resonance (EPR) | Reduction of dipolar spin interactions | nih.govbohrium.com |

| Small-Angle Neutron Scattering (SANS) | Characterization of molecular structure and dynamics | nih.govnih.gov |

Applications in Materials Science for Probing Molecular Dynamics and Interactions (e.g., in polymer studies)

In materials science, particularly in the study of polymers, deuteration is a powerful tool for understanding molecular-level properties and behaviors. researchgate.net The distinct vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond allows for clear differentiation between labeled and unlabeled components in a mixture. nih.govacs.org This is especially useful in techniques like infrared (IR) spectroscopy to study the phase separation and miscibility of polymer blends. nih.govacs.org

As a deuterated intermediate, this compound could be used to synthesize deuterated monomers or additives for incorporation into polymer chains. This would allow for the precise introduction of deuterium labels into specific parts of a material, facilitating detailed studies of its molecular dynamics and interactions.

Table 2: Applications of Deuterated Polymers in Materials Science

| Application | Technique | Principle | Reference |

| Probing Phase Separation | Infrared (IR) Microspectroscopy | C-D bond vibrations provide distinct signals from C-H bonds, allowing for mapping of polymer domains. | nih.govacs.org |

| Characterizing Polymer Structure and Dynamics | Neutron Scattering | The difference in neutron scattering length between deuterium and hydrogen provides contrast to study polymer conformations and interactions. | nih.govresearchgate.net |

| Investigating Molecular Interactions | Vibrational Spectroscopy, NMR | Deuteration helps in elucidating intermolecular forces and the effects of these forces on material properties. | researchgate.netresearchgate.net |

| Studying Polymer Aggregation | Small-Angle Neutron Scattering (SANS) | Selective deuteration allows for the detailed analysis of aggregate formation in polymer systems. | nih.gov |

Future Research on this compound: Exploring New Scientific Frontiers

While this compound is a compound of interest, publicly available research detailing its specific applications is currently limited. However, based on the general principles of isotopic labeling and the known reactivity of related sulfonic acid derivatives, several promising avenues for future research can be identified. These emerging opportunities span advanced analytical techniques, novel catalytic applications, biological investigations, and environmental science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropylaminosulfoni-d7 Acid, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : Prioritize deuterated precursors (e.g., Isopropyl-d7-phosphonic dichloride ) to maintain isotopic integrity. Use inert atmospheres (argon/nitrogen) to minimize proton exchange. Monitor reaction progress via deuterium NMR (²H NMR) to confirm isotopic labeling, as outlined in phosphonic acid derivatization protocols . Post-synthesis purification via recrystallization or column chromatography (using deuterated solvents) is critical to achieve ≥99% isotopic purity.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine mass spectrometry (MS) with high-resolution NMR for structural validation. For MS, use electrospray ionization (ESI) in negative ion mode to detect the molecular ion cluster (accounting for deuterium’s mass shift). In ¹H/¹³C NMR, suppress signals from non-deuterated impurities by optimizing relaxation delays and decoupling sequences . Cross-reference spectral data with non-deuterated analogs (e.g., methylphosphonic acid diamide ) to confirm isotopic substitution patterns.

Advanced Research Questions

Q. How do deuterium isotopes influence the kinetic and thermodynamic reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by comparing reaction rates of deuterated vs. non-deuterated compounds. Use stopped-flow spectrophotometry or in situ NMR to monitor intermediate formation. Computational modeling (e.g., DFT) can predict isotopic effects on transition states, while experimental KIE values >1.0 indicate significant deuterium-induced steric or electronic perturbations .

Q. What computational strategies are effective for modeling isotopic effects on this compound’s molecular interactions?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to assess deuterium’s impact on hydrogen bonding and solvation. Parameterize force fields using experimental vibrational spectra (e.g., IR/Raman) of deuterated phosphonic acids . Validate models against crystallographic data (if available) or neutron diffraction studies to refine isotopic positional parameters .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in isotopic distribution data obtained from different analytical techniques?

- Methodological Answer : Apply a tiered validation approach:

- Primary : Cross-check MS isotopic patterns with theoretical predictions (e.g., Mercury or IsotopeFlow software).

- Secondary : Use ²H NMR integration to quantify deuterium incorporation ratios.

- Tertiary : Compare results with independent methods like isotope-ratio mass spectrometry (IRMS) . Contradictions may arise from solvent exchange or instrument calibration errors; recalibrate using certified deuterated standards (e.g., DMSO-d6) .

Q. What experimental designs mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Design stability studies using accelerated aging protocols:

- pH Stability : Test buffered solutions (pH 2–12) at 25°C/40°C, monitoring degradation via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Isotopic Integrity : Track deuterium loss via ²H NMR after stress testing. Reference degradation pathways of analogous compounds (e.g., diethyl phosphite ) to preempt hydrolysis or oxidation .

Synthesis and Application Optimization

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimize reaction stoichiometry using design-of-experiments (DoE) software (e.g., Modde). For deuterium-sensitive steps, replace protic catalysts with Lewis acids (e.g., aluminium methyl methylphosphonate ). Monitor intermediates via inline FTIR or Raman spectroscopy to minimize isotopic dilution .

Q. How can researchers validate the absence of non-deuterated impurities in this compound batches?

- Methodological Answer : Implement orthogonal analytical methods:

- Quantitative ¹H NMR : Use ERETIC² or qNMR with internal standards (e.g., sodium trimethylsilylpropanesulfonate).

- Isotope Dilution MS : Spike samples with ¹³C-labeled analogs to correct for matrix effects .

- Elemental Analysis : Confirm sulfur-deuterium ratios via combustion analysis coupled with IR detection .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.